Cas no 54145-30-1 (4-ethyl-1(2H)-Phthalazinone)
4-ethyl-1(2H)-Phthalazinone Chemical and Physical Properties
Names and Identifiers
-
- 4-ethyl-1(2H)-Phthalazinone
- 4-ethyl-2h-phthalazin-1-one
- 1-Ethyl-phthalaz-4-on
- 4-Aethyl-2H-phthalazin-1-on
- 4-Ethyl-phthalazin-2H-1-on
- A914558
- UIRVNHJZFRDWBP-UHFFFAOYSA-N
- AKOS006275251
- 4-Ethylphthalazin-1(2H)-one
- F51106
- DTXSID00408527
- 54145-30-1
- TQP1581
- SCHEMBL7462930
-
- MDL: MFCD00458080
- Inchi: 1S/C10H10N2O/c1-2-9-7-5-3-4-6-8(7)10(13)12-11-9/h3-6H,2H2,1H3,(H,12,13)
- InChI Key: UIRVNHJZFRDWBP-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(CC)=NN1
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 45.75000
- LogP: 1.48550
4-ethyl-1(2H)-Phthalazinone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-ethyl-1(2H)-Phthalazinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A586585-1g |
4-Ethylphthalazin-1(2H)-one |
54145-30-1 | 97% | 1g |
$1417.0 | 2025-04-18 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11033-10g |
4-ethylphthalazin-1(2H)-one |
54145-30-1 | 95% | 10g |
$1650 | 2023-09-07 | |
| Chemenu | CM521874-1g |
4-Ethylphthalazin-1(2H)-one |
54145-30-1 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A586585-250mg |
4-Ethylphthalazin-1(2H)-one |
54145-30-1 | 97% | 250mg |
$572.0 | 2025-04-18 | |
| Ambeed | A586585-5g |
4-Ethylphthalazin-1(2H)-one |
54145-30-1 | 97% | 5g |
$4251.0 | 2025-04-18 |
4-ethyl-1(2H)-Phthalazinone Suppliers
4-ethyl-1(2H)-Phthalazinone Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-ethyl-1(2H)-Phthalazinone
Introduction to 4-Ethyl-1(2H)-Phthalazinone (CAS No. 54145-30-1)
4-Ethyl-1(2H)-Phthalazinone, with the CAS number 54145-30-1, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is a derivative of phthalazinone, a heterocyclic aromatic compound with a wide range of applications, particularly in the development of new drugs and materials.
The molecular structure of 4-Ethyl-1(2H)-Phthalazinone consists of a phthalazinone ring with an ethyl group attached at the 4-position. This unique structure confers specific chemical and biological properties that make it a valuable compound for various scientific investigations. Recent studies have highlighted its potential in areas such as anti-inflammatory agents, antioxidants, and enzyme inhibitors.
In the realm of pharmaceutical research, 4-Ethyl-1(2H)-Phthalazinone has shown promise as a lead compound for the development of novel therapeutic agents. One notable area of research involves its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is a key factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have demonstrated that 4-Ethyl-1(2H)-Phthalazinone can effectively inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.
Beyond its anti-inflammatory effects, 4-Ethyl-1(2H)-Phthalazinone has also been investigated for its antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Research has shown that 4-Ethyl-1(2H)-Phthalazinone can scavenge free radicals and protect cells from oxidative damage. This makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and aging-related disorders.
The enzyme inhibitory activity of 4-Ethyl-1(2H)-Phthalazinone has also been explored in various contexts. Enzymes play critical roles in many biological processes, and their dysregulation can lead to disease states. For instance, certain enzymes are involved in the metabolism of drugs and toxins, while others are key players in signal transduction pathways. Studies have indicated that 4-Ethyl-1(2H)-Phthalazinone can selectively inhibit specific enzymes, which could be leveraged to develop more targeted therapies with fewer side effects.
In addition to its therapeutic potential, 4-Ethyl-1(2H)-Phthalazinone has found applications in materials science. Its unique chemical structure makes it suitable for use in the synthesis of advanced materials with tailored properties. For example, it can be incorporated into polymers to enhance their mechanical strength or improve their thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.
The synthesis of 4-Ethyl-1(2H)-Phthalazinone has been optimized through various methods to improve yield and purity. Common synthetic routes involve condensation reactions between appropriate starting materials under controlled conditions. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
In conclusion, 4-Ethyl-1(2H)-Phthalazinone (CAS No. 54145-30-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its anti-inflammatory, antioxidant, and enzyme inhibitory properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and improving human health.
54145-30-1 (4-ethyl-1(2H)-Phthalazinone) Related Products
- 22370-18-9(4-(aminomethyl)-1,2-dihydrophthalazin-1-one)
- 5004-45-5(4-phenyl-1,2-dihydrophthalazin-1-one)
- 32003-14-8(4-Benzyl-1(2H)-phthalazinone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)